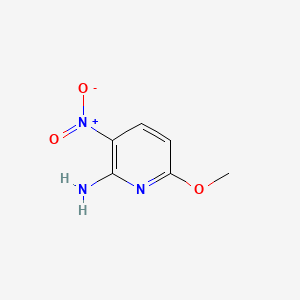

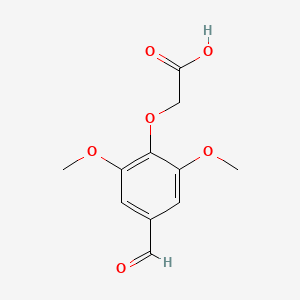

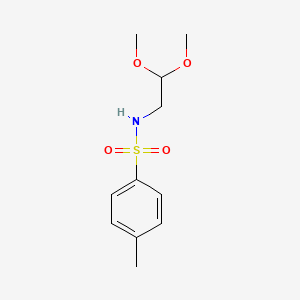

![molecular formula C13H18N2O3 B1334494 Benzyl N-[(propylcarbamoyl)methyl]carbamate CAS No. 21855-74-3](/img/structure/B1334494.png)

Benzyl N-[(propylcarbamoyl)methyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enantioselective Synthesis Analysis

The synthesis of benzyl N-[(propylcarbamoyl)methyl]carbamate is not directly described in the provided papers, but related compounds and methodologies offer insight into potential synthetic routes. For instance, an enantioselective synthesis involving iodolactamization is key for producing a structurally complex benzyl carbamate, which is an intermediate for CCR2 antagonists . Additionally, the synthesis of 1-Aryl-1-alkenyl N,N-diisopropylcarbamates from alkyl aryl ketones suggests a method for preparing benzyl carbamates that could potentially be adapted for the target molecule . The cobalt-catalyzed in situ generation of isocyanates and benzyl alcohols presents another innovative approach that could be relevant for synthesizing N-aryl carbamates .

Molecular Structure Analysis

The molecular structure of benzyl N-[(propylcarbamoyl)methyl]carbamate is not directly analyzed in the papers. However, the structure-related studies of benzyl carbamates indicate that the presence of substituents can influence the reactivity and stability of the molecule. For example, the N to C aryl migration in lithiated carbamates demonstrates how structural changes can lead to new modes of reactivity . The stability of lithiated benzyl carbamates and their reaction with electrophiles is also influenced by the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of benzyl carbamates is well-documented in the literature. The intermolecular carbolithiation of N,N-diisopropylcarbamates followed by electrophilic substitution is one such reaction . Another example is the N to C aryl migration in lithiated carbamates, which provides a route to alpha,alpha-arylated secondary or tertiary alcohols . The cobalt-catalyzed synthesis of N-aryl carbamates from N-Boc-protected amines and benzyl alcohols is another reaction that could be relevant for the synthesis of benzyl N-[(propylcarbamoyl)methyl]carbamate .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl N-[(propylcarbamoyl)methyl]carbamate are not directly reported, but related compounds provide some context. For instance, the quantitative analysis of N-methyl carbamate insecticides using thin-layer chromatography indicates the potential for specific detection and quantitation of carbamate compounds . The improved aminomethylation electrophile for the synthesis of (benzyloxy)carbonyl-protected chiral amino acids suggests that the physical properties of benzyl carbamates can be tailored for specific synthetic applications . The mechanochemical synthesis of carbamates using 1,1'-carbonyldiimidazole indicates that the reactivity of carbamates can be enhanced under certain conditions .

Case Studies and Specific Applications

While no specific case studies of benzyl N-[(propylcarbamoyl)methyl]carbamate are provided, the papers do offer insights into the applications of related compounds. For example, the synthesis of benzyl carbamates as intermediates for CCR2 antagonists highlights their importance in medicinal chemistry . The use of benzyl carbamates in the synthesis of chiral amino acids demonstrates their utility in asymmetric synthesis . The potential use of substituted benzyl N-nitrosocarbamates in the controlled release of alkylating agents indicates a novel application in material science .

科学的研究の応用

Mechanochemical Synthesis

Benzyl N-[(propylcarbamoyl)methyl]carbamate, as a type of carbamate, can be synthesized using mechanochemistry. This method is highlighted as a sustainable and eco-friendly approach for the synthesis of carbamates like benzyl carbamates. Mechanochemical synthesis using 1,1′-Carbonyldiimidazole (CDI) has been shown to enhance reactivity under mild conditions without the need for activation, as is typically required in solution synthesis (Lanzillotto et al., 2015).

Antitumor Applications

Carbamates like Benzyl N-[(propylcarbamoyl)methyl]carbamate have shown potential in antitumor applications. For example, compounds similar in structure have been active against various types of leukemia and carcinomas, signifying their importance in the development of new antitumor drugs (Atassi & Tagnon, 1975).

Synthetic Methodology Advancements

Advancements in synthetic methodologies using benzyl carbamates have been reported. This includes efficient procedures for the Hofmann rearrangement of aromatic and aliphatic amides, leading to the production of various protected amines or diamines, important synthetic precursors (Jevtić et al., 2016).

Spectroscopic Studies

Spectroscopic studies of benzyl carbamates provide insight into their vibrational and electronic properties. This includes studies on molecular geometries and nonlinear optical properties, which are crucial for understanding the behavior of these compounds at the molecular level (Rao et al., 2016).

Polymer Stabilization

In polymer science, benzyl carbamates have been used to enhance the stability of materials like polyurethane against thermal degradation. This is achieved by replacing the labile hydrogen in the carbamate group with an alkyl group, thereby preventing back-dissociation (Beachell & Son, 1964).

Agricultural Applications

In agriculture, benzyl carbamates have been explored for their insecticidal properties. New propesticides designed with dual effects of both benzoylphenylureas and carbamates have shown excellent larvicidal activities against pests like Oriental armyworm, offering promising applications in pest control (Chen et al., 2007).

特性

IUPAC Name |

benzyl N-[2-oxo-2-(propylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-8-14-12(16)9-15-13(17)18-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBZADXMDCJNAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398397 |

Source

|

| Record name | Benzyl N-[(propylcarbamoyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[(propylcarbamoyl)methyl]carbamate | |

CAS RN |

21855-74-3 |

Source

|

| Record name | Benzyl N-[(propylcarbamoyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

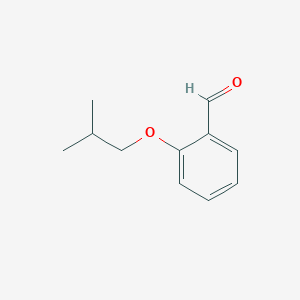

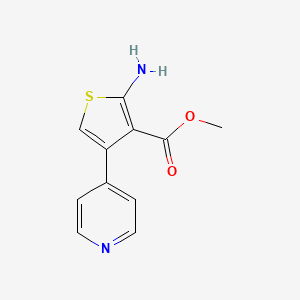

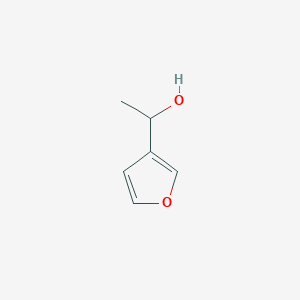

![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfonyl]acrylonitrile](/img/structure/B1334426.png)